molecular formula C9H11FN2O4S B12398150 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12398150
M. Wt: 262.26 g/mol
InChI Key: ADLOOJJGYVNUTC-WDGWZIQESA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety

Preparation Methods

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is fluorinated at the 3-position.

    Reaction Conditions: The fluorinated oxolane is then reacted with a suitable pyrimidinone derivative under controlled conditions to form the desired compound.

    Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity. .

Chemical Reactions Analysis

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of nucleoside analogs.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds:

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(15)4(3-13)16-8(6)12-2-1-5(14)11-9(12)17/h1-2,4,6-8,13,15H,3H2,(H,11,14,17)/t4-,6-,7?,8-/m1/s1

InChI Key

ADLOOJJGYVNUTC-WDGWZIQESA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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